molecular formula C11H15N5O5 B1496753 9-(6'-Deoxy-beta-D-allofuranosyl)guanine CAS No. 85421-89-2

9-(6'-Deoxy-beta-D-allofuranosyl)guanine

Cat. No.: B1496753
CAS No.: 85421-89-2
M. Wt: 297.27 g/mol
InChI Key: PYNVSZMFFVWFQA-KPCPHYELSA-N
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Description

9-(6'-Deoxy-beta-D-allofuranosyl)guanine is a purine nucleoside It is a derivative of guanosine, which is a fundamental building block of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6'-Deoxy-beta-D-allofuranosyl)guanine involves several steps. One common method is the condensation of guanine with a suitable sugar derivative under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using biotechnological approaches. Microbial fermentation processes are often employed, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

9-(6'-Deoxy-beta-D-allofuranosyl)guanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the purine ring, leading to the formation of new compounds.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Scientific Research Applications

9-(6'-Deoxy-beta-D-allofuranosyl)guanine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.

    Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: The compound is used in the production of various biotechnological products, including enzymes and diagnostic reagents.

Mechanism of Action

The mechanism of action of 9-(6'-Deoxy-beta-D-allofuranosyl)guanine involves its incorporation into nucleic acids. It can act as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with molecular targets such as polymerases and kinases, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: The parent compound of 9-(6'-Deoxy-beta-D-allofuranosyl)guanine.

    Adenosine: Another purine nucleoside with similar structural features.

    Inosine: A nucleoside that differs by the presence of a hydroxyl group instead of an amino group.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological properties. Its hydroxyl and amino groups allow for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

85421-89-2

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-4-8(16)14-11(12)15-9(4)20/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5+,6-,7-,10-/m1/s1

InChI Key

PYNVSZMFFVWFQA-KPCPHYELSA-N

SMILES

CC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O

Synonyms

9-(6'-deoxy-beta-D-allofuranosyl)guanine
9-DAFG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(6'-Deoxy-beta-D-allofuranosyl)guanine
Reactant of Route 2
9-(6'-Deoxy-beta-D-allofuranosyl)guanine
Reactant of Route 3
9-(6'-Deoxy-beta-D-allofuranosyl)guanine
Reactant of Route 4
9-(6'-Deoxy-beta-D-allofuranosyl)guanine
Reactant of Route 5
9-(6'-Deoxy-beta-D-allofuranosyl)guanine
Reactant of Route 6
9-(6'-Deoxy-beta-D-allofuranosyl)guanine

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